

An In-depth Technical Guide to Octyl D-galactofuranoside (CAS: 202403-49-4)

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Compound of Interest

Compound Name: Octyl galactofuranoside

Cat. No.: B15203240

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl D-galactofuranoside is a synthetic alkyl glycoside that has garnered significant interest in the scientific community, particularly for its potential as an antimicrobial and antiparasitic agent. This technical guide provides a comprehensive overview of the available scientific data on Octyl D-galactofuranoside, with a focus on its synthesis, biological activity, and mechanism of action. The information is curated to be a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of Octyl D-galactofuranoside are limited in publicly accessible literature, some key information is available.

Property	Value	Source
CAS Number	202403-49-4	[1]
Molecular Formula	C ₁₄ H ₂₈ O ₆	[1]
Grade	Highly Purified	[1]
Storage Temperature	4°C	[1]
Shipping Temperature	Room Temperature	[1]
Crystallography	Orthorhombic P2 1 2 1 2 1 space group (for the β-anomer)	[2]

Synthesis

The synthesis of Octyl D-galactofuranoside has been approached through several methodologies, primarily focusing on the glycosylation of n-octanol with a protected galactofuranose donor.

General Synthetic Approach: Glycosylation of n-Octanol

A common strategy involves the reaction of a protected D-galactofuranose derivative with n-octanol in the presence of a catalyst. One reported method utilizes calcium chloride to favor the furanosylation reaction.[3][4] Another approach involves the use of unprotected 1-thioimidoyl furanosides as donors, which requires the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a complexing cation such as Ca²⁺ to prevent ring expansion to the more stable pyranose form.[5]

Experimental Protocol: Synthesis from Unprotected 1-Thioimidoyl Furanosides[5]

This protocol describes the synthesis of Octyl D-galactofuranoside using an unprotected furanosyl donor.

Materials:

- 1-Thioimidoyl furanoside donor
- n-octanol
- Calcium chloride (anhydrous)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dry Tetrahydrofuran (THF)

Procedure:

- To a solution of the 1-thioimidoyl furanoside donor in dry THF, add n-octanol and anhydrous calcium chloride.
- Stir the mixture at room temperature under an inert atmosphere.
- Add TMSOTf to the reaction mixture to activate the thioimide.
- Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).
- Upon completion, quench the reaction and purify the product using column chromatography.

Note: This is a generalized protocol based on the cited literature. Specific quantities and reaction conditions may need to be optimized.

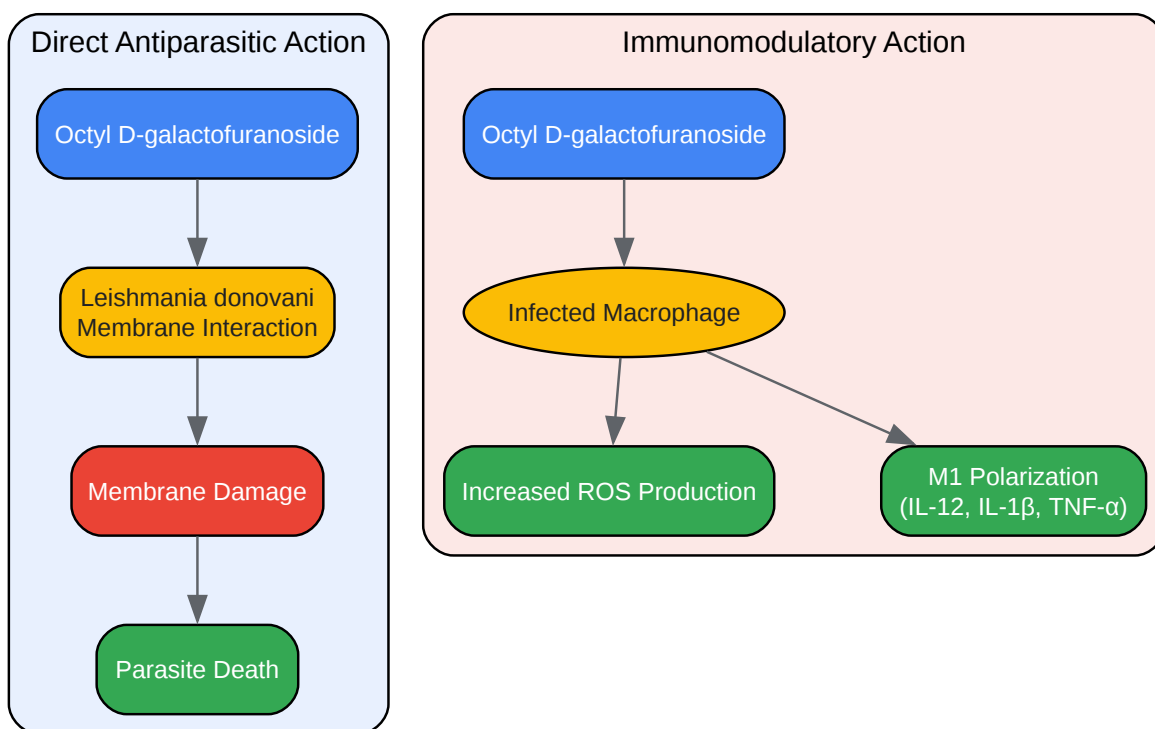
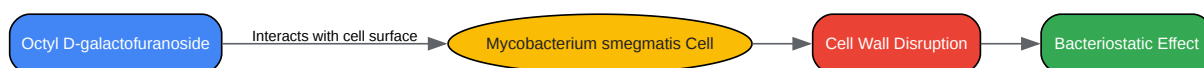
Biological Activity and Mechanism of Action

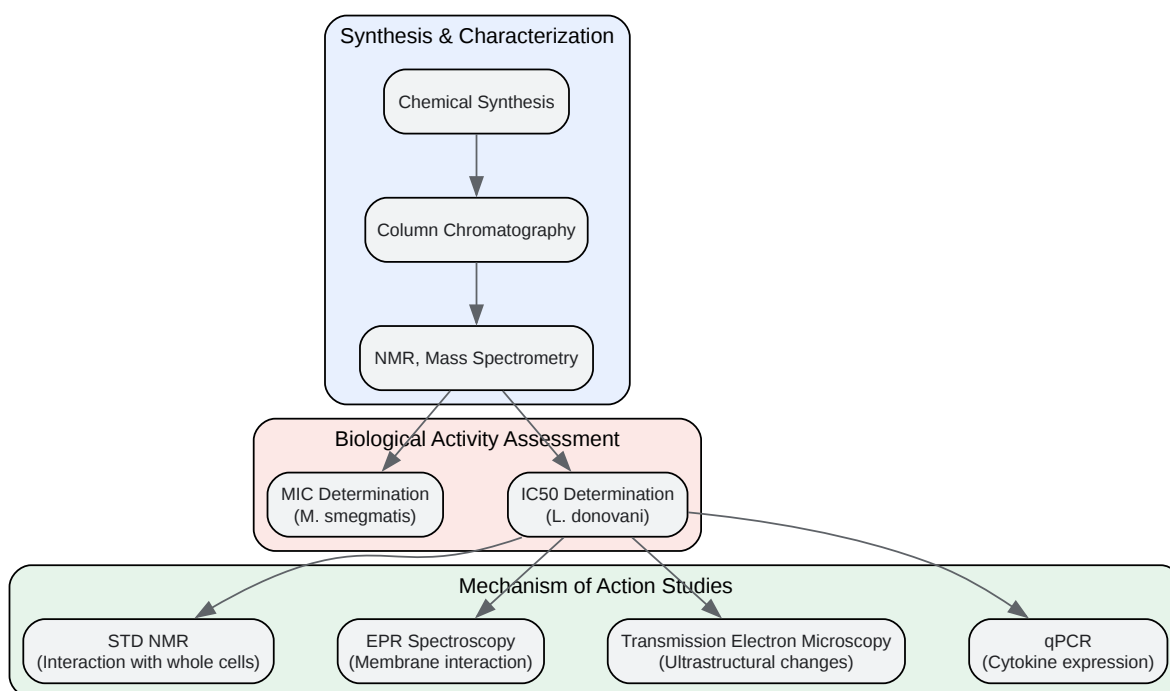
Octyl D-galactofuranoside has demonstrated notable biological activity, primarily as an antimycobacterial and antileishmanial agent.^{[2][6]}

Antimycobacterial Activity

Octyl β -D-galactofuranoside has been identified as a potent bacteriostatic agent against *Mycobacterium smegmatis*, a non-pathogenic model for *Mycobacterium tuberculosis*.^{[2][4]} The D-galactofuranose moiety is a crucial component of the mycobacterial cell wall, making the enzymes involved in its biosynthesis attractive targets for drug development.^[7] The

mechanism of action is believed to involve the disruption of the mycobacterial cell wall.[2]
Saturation Transfer Difference (STD) NMR studies on whole *M. smegmatis* cells have indicated an interaction between the alkyl chain of the molecule and the microorganism's surface.[3]





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